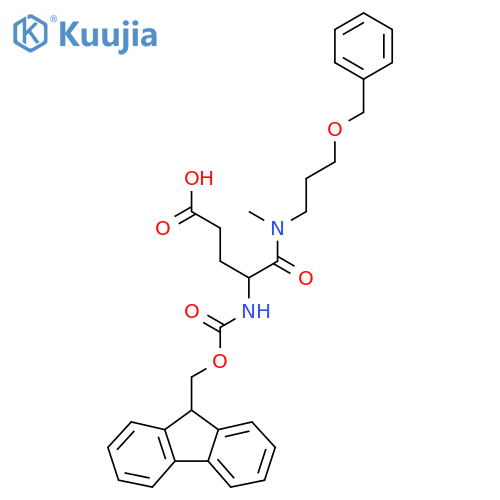

Cas no 2171644-29-2 (4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

- 4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

- EN300-1519209

- 2171644-29-2

-

- インチ: 1S/C31H34N2O6/c1-33(18-9-19-38-20-22-10-3-2-4-11-22)30(36)28(16-17-29(34)35)32-31(37)39-21-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h2-8,10-15,27-28H,9,16-21H2,1H3,(H,32,37)(H,34,35)

- InChIKey: HHQLVDZMXNWNTA-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(N(C)CCCOCC1C=CC=CC=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 530.24168681g/mol

- どういたいしつりょう: 530.24168681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 39

- 回転可能化学結合数: 14

- 複雑さ: 778

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 105Ų

4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1519209-2500mg |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1519209-10.0g |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1519209-0.05g |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 0.05g |

$2829.0 | 2023-05-26 | ||

| Enamine | EN300-1519209-10000mg |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1519209-5000mg |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1519209-50mg |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1519209-0.5g |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1519209-1.0g |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1519209-0.1g |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1519209-0.25g |

4-{[3-(benzyloxy)propyl](methyl)carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171644-29-2 | 0.25g |

$3099.0 | 2023-05-26 |

4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

Introduction to 4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-{((9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid (CAS No. 2171644-29-2)

4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-{((9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, identified by its CAS number 2171644-29-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, combines multiple functional groups that make it a versatile intermediate in the development of novel therapeutic agents. The presence of both benzyloxy and methyl carbamoyl substituents, alongside the unique fluorenylmethoxycarbonyl (Fmoc) protective group, positions this molecule as a valuable building block for medicinal chemists exploring next-generation drug candidates.

The fluorenylmethoxycarbonyl moiety is particularly noteworthy, as it is widely employed in peptide synthesis to protect amino groups during coupling reactions. This protective group enhances the stability of peptide chains during synthetic processes, allowing for precise control over peptide bond formation. The incorporation of this group into 4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-{((9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid underscores its potential utility in constructing complex peptidomimetics and other biologically active molecules.

The benzyloxy substituent at the propyl chain further contributes to the compound's reactivity and stability. Benzyloxy groups are commonly used in organic synthesis due to their ability to facilitate selective transformations while maintaining overall molecular integrity. In this context, the benzyloxy group in 4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-{((9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid serves as a crucial handle for further functionalization, enabling chemists to tailor the molecule for specific biological applications.

The core structure of this compound features a four-carbon backbone with both amino and carboxylic acid functionalities. The presence of two distinct amine groups—one protected by the Fmoc group and another free—provides flexibility in synthetic design. Such dual functionality is highly advantageous for constructing molecules with multiple binding sites or for exploring different pharmacophoric arrangements.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure of such complex molecules. The use of high-resolution NMR spectroscopy, X-ray crystallography, and computational methods has allowed researchers to elucidate the precise conformation of 4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-{((9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, providing insights into its potential interactions with biological targets.

In the realm of drug discovery, the development of peptidomimetics—molecules that mimic peptides but exhibit improved pharmacokinetic properties—has been a major focus. The structural features of 4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-{((9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid make it an excellent candidate for such applications. By leveraging its dual amine functionality and protective groups, researchers can design molecules that selectively interact with biological receptors or enzymes, potentially leading to novel therapeutic interventions.

The methyl carbamoyl group in this compound adds another layer of complexity and functionality. Carbamoyl groups are known for their ability to participate in hydrogen bonding networks, which can be critical for molecule-receptor interactions. This feature makes 4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-{((9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid a promising candidate for designing molecules with enhanced binding affinity and specificity.

Recent studies have demonstrated the utility of fluorene-based protecting groups in peptide synthesis due to their excellent stability under various reaction conditions. The fluorenylmethoxycarbonyl group used in this compound ensures that the amino function remains protected until it is desired to be deprotected, allowing for controlled synthetic pathways. This level of precision is crucial in medicinal chemistry, where even minor structural modifications can significantly impact biological activity.

The propyl chain extending from the benzyloxy group introduces additional conformational flexibility into the molecule. This flexibility can be exploited to optimize interactions with biological targets by tuning the spatial orientation of functional groups relative to each other. Such conformational control is essential for designing molecules that can effectively engage with complex biological systems.

In conclusion, 4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-{((9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid represents a sophisticated molecular entity with significant potential in pharmaceutical research and development. Its unique combination of functional groups—benzyloxy, methyl carbamoyl, and fluorenylmethoxycarbonyl—makes it a versatile intermediate for constructing biologically active compounds. As research continues to uncover new applications for such molecules, compounds like this one are poised to play a pivotal role in advancing therapeutic strategies across various disease areas.

2171644-29-2 (4-{3-(benzyloxy)propyl(methyl)carbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品

- 2454396-63-3(Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro-)

- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)

- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 1421526-43-3(2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)

- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)

- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)

- 877651-94-0(6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate)

- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)